molecular formula C5H5ClN2NaS B6292712 2-Amino-3-chloro-pyridine-4-thiol;sodium salt CAS No. 2055759-40-3

2-Amino-3-chloro-pyridine-4-thiol;sodium salt

Cat. No.: B6292712
CAS No.: 2055759-40-3
M. Wt: 183.62 g/mol
InChI Key: BQTCVODGBFPLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-pyridine-4-thiol;sodium salt is a chemical compound with the molecular formula C5H5ClN2SNa. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes an amino group, a chlorine atom, and a thiol group attached to the pyridine ring. The sodium salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-pyridine-4-thiol;sodium salt typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-3-chloropyridine.

    Thiol Group Introduction: The thiol group is introduced through a nucleophilic substitution reaction using a suitable thiolating agent, such as thiourea or sodium hydrosulfide.

    Formation of Sodium Salt: The final step involves the conversion of the thiol compound to its sodium salt form by reacting it with sodium hydroxide or sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-pyridine-4-thiol;sodium salt undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorine atom, forming 2-amino-4-thiolpyridine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or sodium alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 2-Amino-4-thiolpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-chloro-pyridine-4-thiol;sodium salt has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-pyridine-4-thiol;sodium salt involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it can inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-4-methylpyridine: Similar structure but with a methyl group instead of a thiol group.

    2-Amino-3-chloro-4-nitropyridine: Contains a nitro group instead of a thiol group.

    2-Amino-3-chloro-4-hydroxypyridine: Contains a hydroxyl group instead of a thiol group.

Uniqueness

2-Amino-3-chloro-pyridine-4-thiol;sodium salt is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The sodium salt form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.

Properties

InChI

InChI=1S/C5H5ClN2S.Na/c6-4-3(9)1-2-8-5(4)7;/h1-2H,(H3,7,8,9);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTCVODGBFPLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=S)Cl)N.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2NaS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.